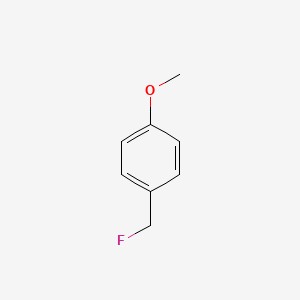

1-(Fluoromethyl)-4-methoxybenzene

Übersicht

Beschreibung

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

Fluoroalkylation reaction, which involves the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds . In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis

In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome . On one hand, the chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations, so it is necessary to tackle the fluorine effects to achieve efficient fluoroalkylation reactions .Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Due to its non-polarizability, strong electrostatic interactions will be formed, resulting in attractiveness or repulsion .Wissenschaftliche Forschungsanwendungen

Structure-Property Relationships in Methoxy Group Torsional Potentials

- Research by Klocker, Karpfen, & Wolschann (2003) explored the torsional potentials of methoxy groups in compounds like 4-methoxybenzenes. They found significant variations in rotational barriers, providing insights into the molecular dynamics of such compounds.

Crystal Structure Analysis

- The study by Saeed, Khera, Arfan, Simpson, & Stanley (2009) analyzed the crystal structure of a compound related to 4-methoxybenzene. This research contributes to understanding the geometrical and intermolecular interactions in such molecules.

Fluorogenic Aldehydes in Monitoring Aldol Reactions

- Guo and Tanaka (2009) developed a fluorogenic aldehyde linked to a methoxy group for monitoring aldol reactions, highlighting the utility of methoxybenzene derivatives in chemical sensing and analysis (Guo & Tanaka, 2009).

Electrosynthesis and Spectroscopic Characterization of Polymers

- The electrosynthesis of polymers from compounds like 1-methoxy-4-ethoxybenzene has been investigated, showing the relevance of methoxybenzene derivatives in polymer science (Moustafid et al., 1991).

Formation of Unusual Ions

- Research on the conjugate bases of methoxybenzene leading to the formation of novel ions has implications for understanding reaction mechanisms and ion chemistry (Dahlke & Kass, 1992).

Synthesis and Color Tuning in Fluorene-Based Copolymers

- Studies on fluorene-based copolymers incorporating methoxybenzene units have implications for material science, particularly in the development of luminescent materials (Cho et al., 2002).

Investigations in Agricultural Chemistry

- Research on volatile methoxybenzene compounds in grains contributes to agricultural chemistry, particularly in understanding grain quality and storage (Seitz & Ram, 2000).

Electrochemical Applications

- Electrochemical studies involving methoxybenzene derivatives, like the one-pot thiocyanation of methoxybenzene, reveal important insights into the field of electrochemistry (Gitkis & Becker, 2006).

Metallation Reactions

- The study of metallation reactions of methoxybenzenes has significant implications in organic synthesis and chemical reactions (Cabiddu et al., 1993).

Electrochemical Reduction in Pesticides

- Research on the electrochemical reduction of compounds like methoxychlor, a pesticide, at carbon and silver cathodes is crucial for understanding environmental remediation techniques (McGuire & Peters, 2016).

Lignin Model Compound Conversion

- The conversion of methoxybenzene derivatives in lignin model compounds under various conditions has implications for bioresource technology and energy production (Alén, 1991).

Photophysics of Fluorobenzene Derivatives

- Studies on the photophysics of compounds like 1,4-diethynyl-2-fluorobenzene help in understanding the properties of organic materials and their applications in optoelectronics (Levitus et al., 2001).

Polarity of Partially Fluorinated Groups

- Research on the polarity of partially fluorinated methyl groups, as in the case of methoxyindole derivatives, contributes to pharmaceutical and agrochemical studies (Huchet et al., 2013).

Oxidation Studies in Liquid Phase

- Studies on the oxidation of methoxybenzenes in the liquid phase have implications for chemical kinetics and industrial processes (Zawadiak et al., 2003).

Guest-induced Assembly in Molecular Capsules

- Research on guest-induced assembly in molecular capsules using methoxybenzene derivatives provides insights into supramolecular chemistry and the design of molecular containers (Kobayashi et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(fluoromethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRFLCABDYIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459341 | |

| Record name | Benzene, 1-(fluoromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Fluoromethyl)-4-methoxybenzene | |

CAS RN |

16473-39-5 | |

| Record name | Benzene, 1-(fluoromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.